molecular formula C14H22N2O B5405931 1-(2-Butylphenyl)-3-propylurea

1-(2-Butylphenyl)-3-propylurea

Cat. No.: B5405931
M. Wt: 234.34 g/mol
InChI Key: CCMFYSCKPSBEBU-UHFFFAOYSA-N
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Description

1-(2-Butylphenyl)-3-propylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group attached to the phenyl ring and a propyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butylphenyl)-3-propylurea typically involves the reaction of 2-butylaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Butylaniline+Propyl isocyanateThis compound\text{2-Butylaniline} + \text{Propyl isocyanate} \rightarrow \text{this compound} 2-Butylaniline+Propyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Butylphenyl)-3-propylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)-3-propylurea
  • 1-(2-Ethylphenyl)-3-propylurea
  • 1-(2-Propylphenyl)-3-propylurea

Comparison: 1-(2-Butylphenyl)-3-propylurea is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The butyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

1-(2-butylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-5-8-12-9-6-7-10-13(12)16-14(17)15-11-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMFYSCKPSBEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1NC(=O)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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